molecular formula C7H10N2S B8441797 4-methyl-3-(methylthio)-2-Pyridinamine

4-methyl-3-(methylthio)-2-Pyridinamine

Cat. No.: B8441797
M. Wt: 154.24 g/mol
InChI Key: YVBYIERVWATQSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-3-(methylthio)-2-Pyridinamine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene, but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of a methyl group and a methylthio group attached to the pyridine ring, making it a derivative of pyridine with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(methylthio)-2-Pyridinamine typically involves the introduction of the methyl and methylthio groups onto the pyridine ring. One common method involves the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with methylating agents and thiolating agents under controlled conditions. For example, the reaction of 4-methyl-2-chloropyridine with sodium methanethiolate can yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(methylthio)-2-Pyridinamine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methylthio group, yielding simpler pyridine derivatives.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Simpler pyridine derivatives.

    Substitution: Various substituted pyridines depending on the reagents used.

Scientific Research Applications

4-methyl-3-(methylthio)-2-Pyridinamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methyl-3-(methylthio)-2-Pyridinamine involves its interaction with specific molecular targets. The presence of the amino group allows it to form hydrogen bonds and interact with enzymes or receptors. The methylthio group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-2-Pyridinamine: Lacks the methylthio group, resulting in different chemical properties and reactivity.

    3-(methylthio)-2-Pyridinamine: Lacks the methyl group, affecting its steric and electronic properties.

    2-Amino-4-methylpyridine: Similar structure but different substitution pattern, leading to distinct chemical behavior.

Uniqueness

4-methyl-3-(methylthio)-2-Pyridinamine is unique due to the presence of both the methyl and methylthio groups on the pyridine ring. This combination of functional groups imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

IUPAC Name

4-methyl-3-methylsulfanylpyridin-2-amine

InChI

InChI=1S/C7H10N2S/c1-5-3-4-9-7(8)6(5)10-2/h3-4H,1-2H3,(H2,8,9)

InChI Key

YVBYIERVWATQSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)N)SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-tert-butylcarbonylamino-3-methylthio-4-picoline (Step B, 260 mg) in 2 N HCl (5 mL) was heated at reflux for 10 hrs. after cooling to room temperature, the mixture was diluted with water and the aqueous layer was washed with ether. The combined organic layers were discarded and the aqueous layer was neutralized to pH=7 with saturated sodium carbonate. The aqueous layer then was extracted with ether, dried over sodium sulfate, and concentrated in vacuo to afford the title compound (150 mg).
Name
2-tert-butylcarbonylamino-3-methylthio-4-picoline
Quantity
260 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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